molecular formula C9H5BrN4 B2774314 N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide CAS No. 191353-20-5

N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide

Cat. No.: B2774314
CAS No.: 191353-20-5
M. Wt: 249.071
InChI Key: UHSPMWWBUAYGQI-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide is an organic compound with the molecular formula C9H5BrN4 It is a hydrazone derivative, characterized by the presence of a bromophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide typically involves the reaction of 3-bromobenzaldehyde with malononitrile in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

    Step 1: 3-bromobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.

    Step 2: The hydrazone intermediate is then reacted with malononitrile to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)hydrazinylidene]propanedinitrile
  • 2-[(3-Chlorophenyl)hydrazinylidene]propanedinitrile
  • 2-[(3-Methylphenyl)hydrazinylidene]propanedinitrile

Uniqueness

N-(3-bromophenyl)-1-cyanomethanecarbohydrazonoyl cyanide is unique due to the presence of the bromine atom in the meta position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents or substitution patterns.

Properties

IUPAC Name

2-[(3-bromophenyl)hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSPMWWBUAYGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NN=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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